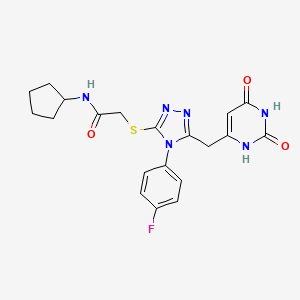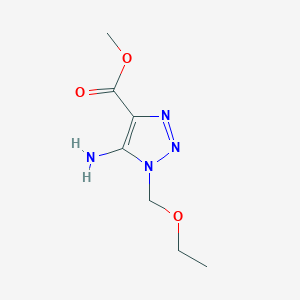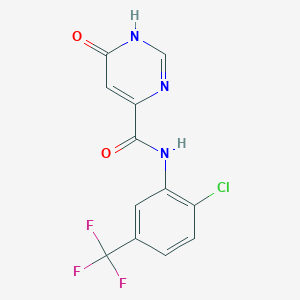
N-(2-クロロ-5-(トリフルオロメチル)フェニル)-6-ヒドロキシピリミジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: 6-hydroxypyrimidine intermediate.
Reaction: Amidation reaction using carboxylic acid derivatives or acyl chlorides in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions due to its electron-withdrawing trifluoromethyl group.
Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its ability to interact with active sites.
Antimicrobial Activity: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Medicine
Drug Development: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer properties.
Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.
Industry
Agriculture: Potential use in the development of agrochemicals for pest control.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the hydroxypyrimidine and carboxamide functionalities.
-
Preparation of 2-chloro-5-(trifluoromethyl)aniline
Starting Material: 2-chloro-5-(trifluoromethyl)nitrobenzene.
Reaction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
-
Formation of the Pyrimidine Ring
Starting Material: 2-chloro-5-(trifluoromethyl)aniline.
Reaction: Cyclization with appropriate reagents to form the pyrimidine ring, often involving formamide or similar compounds under acidic or basic conditions.
化学反応の分析
Types of Reactions
-
Oxidation
- The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.
-
Reduction
- The nitro group in the precursor can be reduced to an amine, as mentioned in the synthetic route.
-
Substitution
- The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.
Major Products Formed
Oxidation: Formation of pyrimidine ketones or aldehydes.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)aniline.
Substitution: Formation of substituted phenyl derivatives.
作用機序
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by increasing lipophilicity and metabolic stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
Similar Compounds
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypyridine-4-carboxamide: Similar structure but with a pyridine ring instead of pyrimidine.
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxyquinoline-4-carboxamide: Contains a quinoline ring, offering different electronic properties.
Uniqueness
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZYHKVIJBQUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)
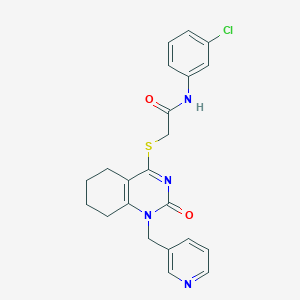
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)
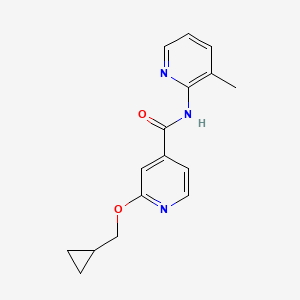
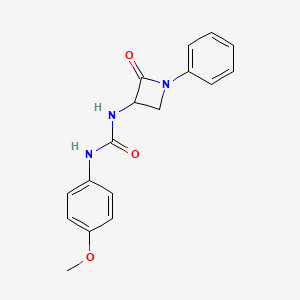
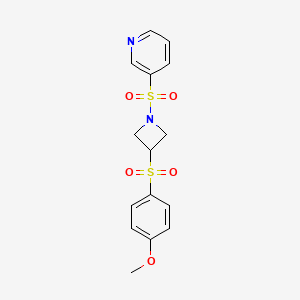
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)
![2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2585235.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
